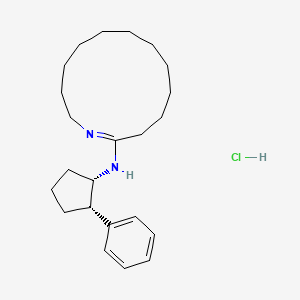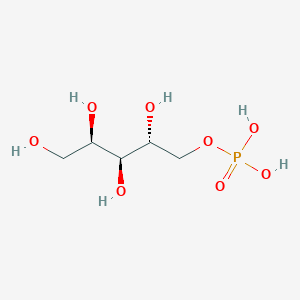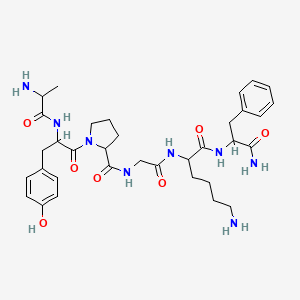
(-)-Neferine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Neferine is a bisbenzylisoquinoline alkaloid derived from the seed embryos of the sacred lotus (Nelumbo nucifera). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Neferine typically involves the coupling of two isoquinoline units. One common method is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core. This is followed by oxidative coupling to form the bisbenzylisoquinoline structure. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds of Nelumbo nucifera, remains a viable method. This involves solvent extraction, followed by purification techniques like column chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: (-)-Neferine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are often studied for enhanced therapeutic effects.
科学的研究の応用
Chemistry: In chemistry, (-)-Neferine is used as a model compound to study the synthesis and reactivity of bisbenzylisoquinoline alkaloids. It also serves as a precursor for the synthesis of other complex alkaloids.
Biology: Biologically, this compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular damage. It also shows potential in modulating various biological pathways involved in inflammation and cell proliferation.
Medicine: In medicine, this compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth. Additionally, its anti-inflammatory and cardioprotective effects make it a candidate for treating cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is explored for its potential to develop new therapeutic agents. Its diverse pharmacological profile makes it a valuable compound for drug discovery and development.
作用機序
(-)-Neferine exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell survival, apoptosis, and inflammation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. It also activates the AMPK pathway, promoting cellular energy homeostasis and reducing oxidative stress.
類似化合物との比較
Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anticancer properties.
Berbamine: Known for its immunomodulatory and anticancer activities.
Cepharanthine: Exhibits anti-inflammatory, antiviral, and anticancer effects.
Uniqueness: (-)-Neferine is unique due to its dual antioxidant and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to modulate multiple cellular pathways simultaneously makes it a versatile compound with broad therapeutic potential.
特性
分子式 |
C38H44N2O6 |
|---|---|
分子量 |
624.8 g/mol |
IUPAC名 |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 |
InChIキー |
MIBATSHDJRIUJK-IADGFXSZSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC)C)OC)OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)
![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)
![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)

![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
